Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenylsulfonyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- Methyl 4-[(phenylsulfonyl)amino]benzoate
- Methyl 4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylate
Uniqueness
What sets This compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H12N2O4S2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O4S2/c1-8-10(11(15)18-2)19-12(13-8)14-20(16,17)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
YYHFHZWHXMVIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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